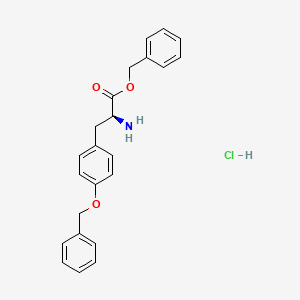

H-Tyr(Bzl)-OBzl.HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl (2S)-2-amino-3-(4-phenylmethoxyphenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO3.ClH/c24-22(23(25)27-17-20-9-5-2-6-10-20)15-18-11-13-21(14-12-18)26-16-19-7-3-1-4-8-19;/h1-14,22H,15-17,24H2;1H/t22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLKTBYVTWFYGQ-FTBISJDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)OCC3=CC=CC=C3)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)OCC3=CC=CC=C3)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662685 | |

| Record name | Benzyl O-benzyl-L-tyrosinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52142-01-5 | |

| Record name | Benzyl O-benzyl-L-tyrosinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Characteristics of H-Tyr(Bzl)-OBzl.HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Tyr(Bzl)-OBzl.HCl, with the chemical name O-Benzyl-L-tyrosine benzyl ester hydrochloride, is a pivotal protected amino acid derivative extensively utilized in peptide synthesis.[1] Its strategic deployment of benzyl protecting groups for both the phenolic hydroxyl and carboxylic acid functionalities of tyrosine makes it a valuable asset, particularly within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) solid-phase peptide synthesis (SPPS) strategy.[2][3] This in-depth technical guide provides a thorough examination of the physicochemical properties of this compound, detailed experimental protocols for their characterization, and a workflow for its primary application in peptide synthesis.

Physicochemical Characteristics

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective application in research and development. These characteristics are summarized in the tables below.

| Identifier | Value |

| Chemical Name | O-Benzyl-L-tyrosine benzyl ester hydrochloride[4] |

| Synonyms | H-Tyr(Bzl)-OBzl hydrochloride, (S)-Benzyl 2-amino-3-(4-(benzyloxy)phenyl)propanoate hydrochloride[5] |

| CAS Number | 52142-01-5[4] |

| Molecular Formula | C23H24ClNO3[4] |

| Molecular Weight | 397.9 g/mol [4][5] |

| Appearance | White to off-white powder[4] |

| Property | Value/Information |

| Melting Point | While a specific melting point for this compound is not consistently reported in the literature, a related compound, Fmoc-Tyr(Bzl)-OH, has a melting point range of 157-161 °C. It is advisable to consult the Certificate of Analysis for lot-specific data. |

| Boiling Point | 538.5°C at 760 mmHg[6] |

| Flash Point | 279.5°C[6] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), and Acetone.[4] For enhanced solubility, warming the solution to 37°C and utilizing an ultrasonic bath may be beneficial.[4] Quantitative solubility data is not widely available and should be determined experimentally for specific applications. |

| Storage | Desiccate at -20°C for long-term storage.[4] |

Experimental Protocols

Detailed methodologies for the characterization of this compound are crucial for ensuring its quality and suitability for synthesis.

Determination of Melting Point

The melting point of this compound can be determined using a standard melting point apparatus.

Protocol:

-

Ensure the this compound sample is thoroughly dried to remove any residual solvent.

-

Load a small amount of the crystalline powder into a capillary tube, ensuring the sample is well-packed.

-

Place the capillary tube in the melting point apparatus.

-

Heat the sample at a steady rate (e.g., 1-2 °C per minute) and observe the sample.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point.

Solubility Assessment

A qualitative and quantitative assessment of solubility in various solvents is essential for reaction setup and purification.

Protocol for Quantitative Solubility (Isothermal Equilibrium Method):

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Carefully filter the saturated solution to remove any undissolved solid.

-

Accurately dilute a known volume of the filtrate.

-

Determine the concentration of the dissolved this compound in the diluted sample using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculate the original concentration in the saturated solution to determine the solubility (e.g., in g/L or mol/L).

Spectroscopic Analysis

Spectroscopic methods are employed to confirm the chemical structure and purity of this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment in the molecule.

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquisition: Obtain the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz).

-

Expected Signals: Look for characteristic peaks corresponding to the aromatic protons of the benzyl groups, the alpha- and beta-protons of the tyrosine backbone, and the amine proton.

-

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.

-

Sample Preparation: Use a more concentrated sample (20-50 mg) in a deuterated solvent.

-

Acquisition: Obtain the ¹³C NMR spectrum.

-

Expected Signals: Identify carbon signals for the carbonyl group, aromatic carbons, and aliphatic carbons of the amino acid backbone and protecting groups.

-

2. Infrared (IR) Spectroscopy:

-

Identifies the functional groups present in the molecule.

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet containing a small amount of this compound or use an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Expected Bands: Look for characteristic absorption bands for N-H stretching (amine hydrochloride), C=O stretching (ester), C-O stretching, and aromatic C-H and C=C stretching.

-

3. Mass Spectrometry (MS):

-

Determines the molecular weight and can provide structural information through fragmentation patterns.

-

Technique: Electrospray ionization (ESI) is a common method for this type of compound.

-

Analysis: Observe the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight.

-

Application in Peptide Synthesis: A Workflow

This compound is a cornerstone in Boc-based solid-phase peptide synthesis (SPPS). The following diagram illustrates a typical workflow for the incorporation of a Tyr(Bzl) residue into a growing peptide chain.

Caption: Workflow for Boc-Solid Phase Peptide Synthesis (SPPS).

Safety Information

It is imperative to handle this compound with appropriate safety precautions.

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Precautionary Measures: Use in a well-ventilated area. Wear protective gloves, safety glasses, and a lab coat. Avoid breathing dust.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If skin contact occurs, wash with soap and water. Seek medical attention if irritation persists.

For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

- 1. peptide.com [peptide.com]

- 2. csbio.com [csbio.com]

- 3. bachem.com [bachem.com]

- 4. This compound | CAS:52142-01-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. Benzyl O-benzyl-L-tyrosinate--hydrogen chloride (1/1) | C23H24ClNO3 | CID 45073233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Synthesis and Purification of H-Tyr(Bzl)-OBzl.HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of O-Benzyl-L-tyrosine benzyl ester hydrochloride (H-Tyr(Bzl)-OBzl.HCl), a crucial protected amino acid derivative in peptide synthesis and drug discovery. This document details the multi-step synthetic pathway starting from L-tyrosine, including experimental protocols, purification strategies, and expected analytical data.

Introduction

This compound is a valuable building block in solid-phase and solution-phase peptide synthesis. The benzyl (Bzl) ether protecting group on the phenolic hydroxyl of the tyrosine side-chain and the benzyl ester protection of the C-terminus prevent unwanted side reactions during peptide coupling. The hydrochloride salt form enhances the compound's stability and handling characteristics. This guide outlines a reliable synthetic route involving the initial protection of the amino group, followed by benzylation of the hydroxyl and carboxyl groups, and concluding with the selective deprotection of the amino group.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the readily available amino acid L-tyrosine. The overall synthetic workflow is depicted below.

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of N-α-Boc-L-tyrosine (Boc-Tyr-OH)

The first step involves the protection of the α-amino group of L-tyrosine with a tert-butyloxycarbonyl (Boc) group.

Experimental Protocol:

-

Dissolve L-tyrosine in a mixture of dioxane and water (e.g., 1:1 v/v).

-

Add a base, such as sodium hydroxide, to adjust the pH to approximately 10-11.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) in portions while maintaining the alkaline pH with the addition of base.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Perform an aqueous workup by washing with a nonpolar solvent (e.g., hexane) to remove unreacted (Boc)₂O.

-

Acidify the aqueous layer to a pH of 2-3 with a suitable acid (e.g., 1 M HCl) to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield Boc-Tyr-OH.

| Parameter | Value |

| Starting Material | L-Tyrosine |

| Reagents | Di-tert-butyl dicarbonate, Sodium Hydroxide |

| Solvent | Dioxane/Water |

| Reaction Time | 12-24 hours |

| Temperature | Room Temperature |

| Typical Yield | 90-95% |

Step 2: Synthesis of N-α-Boc-O-benzyl-L-tyrosine (Boc-Tyr(Bzl)-OH)

The phenolic hydroxyl group of Boc-Tyr-OH is then protected with a benzyl group.

Experimental Protocol:

-

Dissolve Boc-Tyr-OH in a suitable solvent such as methanol or a mixture of dioxane and DMF.

-

Add a base, such as sodium methoxide or sodium bicarbonate, to deprotonate the phenolic hydroxyl group.

-

Add benzyl bromide to the reaction mixture.

-

Heat the mixture (e.g., to 40°C or 90°C depending on the solvent and base) and stir for several hours.[1]

-

Monitor the reaction progress by HPLC or TLC.

-

After completion, perform an aqueous workup. If a water-miscible solvent was used, add water and extract with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure Boc-Tyr(Bzl)-OH.[2]

| Parameter | Value |

| Starting Material | Boc-Tyr-OH |

| Reagents | Benzyl bromide, Sodium methoxide or Sodium bicarbonate |

| Solvent | Methanol or Dioxane/DMF |

| Reaction Time | 3-24 hours |

| Temperature | 40-90°C |

| Typical Yield | 80-90% |

Step 3: Synthesis of N-α-Boc-O-benzyl-L-tyrosine Benzyl Ester (Boc-Tyr(Bzl)-OBzl)

The carboxylic acid of Boc-Tyr(Bzl)-OH is esterified with benzyl alcohol.

Experimental Protocol:

-

Suspend Boc-Tyr(Bzl)-OH in a suitable solvent that allows for azeotropic removal of water, such as cyclohexane or toluene.[3]

-

Add benzyl alcohol (1.1-1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) monohydrate.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction by TLC until completion.

-

Cool the reaction mixture and wash with a saturated sodium bicarbonate solution to neutralize the p-TsOH, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield Boc-Tyr(Bzl)-OBzl.

| Parameter | Value |

| Starting Material | Boc-Tyr(Bzl)-OH |

| Reagents | Benzyl alcohol, p-Toluenesulfonic acid monohydrate |

| Solvent | Cyclohexane or Toluene |

| Reaction Time | 4-8 hours |

| Temperature | Reflux |

| Typical Yield | 85-95% |

Step 4: Synthesis of O-Benzyl-L-tyrosine Benzyl Ester Hydrochloride (this compound)

The final step is the selective deprotection of the N-Boc group to yield the hydrochloride salt.

Experimental Protocol:

-

Dissolve the crude Boc-Tyr(Bzl)-OBzl in a minimal amount of a suitable solvent such as dioxane or methanol.

-

Add a solution of 4M HCl in dioxane and stir the mixture at room temperature.[4][5]

-

The reaction is typically complete within 30 minutes to 2 hours.[4][5] Monitor by TLC.

-

The product will often precipitate out of the solution as the hydrochloride salt.

-

The solvent can be removed under reduced pressure, and the resulting solid triturated with a non-polar solvent like diethyl ether to afford the pure product.

-

Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

| Parameter | Value |

| Starting Material | Boc-Tyr(Bzl)-OBzl |

| Reagent | 4M HCl in Dioxane |

| Solvent | Dioxane or Methanol |

| Reaction Time | 0.5-2 hours |

| Temperature | Room Temperature |

| Typical Yield | >95% |

Purification of this compound

Purification of the final product is critical to ensure its suitability for peptide synthesis.

Caption: General purification workflow for this compound.

Purification Protocol:

-

Trituration: The crude solid obtained after Boc deprotection is often washed or triturated with a non-polar solvent like diethyl ether or hexane. This helps to remove any non-polar impurities and excess reagents.

-

Crystallization: For higher purity, the product can be recrystallized. A common method involves dissolving the crude product in a minimal amount of a hot polar solvent (e.g., methanol, ethanol) and then allowing it to cool slowly. Alternatively, a solvent/anti-solvent system can be used, such as dissolving in dichloromethane and adding hexane or diethyl ether until turbidity is observed, followed by cooling.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

Quantitative Data Summary

| Parameter | This compound | Reference |

| Molecular Formula | C₂₃H₂₄ClNO₃ | |

| Molecular Weight | 397.9 g/mol | [6] |

| Appearance | White to off-white powder | |

| Purity (HPLC) | >98% | |

| Melting Point | Not consistently reported | |

| Solubility | Soluble in methanol, DMF |

Expected Analytical Data:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the two benzyl groups and the tyrosine ring, the benzylic CH₂ protons, and the α- and β-protons of the amino acid backbone.

-

HPLC: Reversed-phase HPLC is a standard method to assess the purity of the final compound. A single major peak is expected.

-

Mass Spectrometry: ESI-MS should show the molecular ion peak corresponding to the free amine [M+H]⁺.

Conclusion

The synthesis of this compound is a well-established, multi-step process that requires careful control of reaction conditions and purification procedures to obtain a high-purity product. This guide provides a detailed framework for researchers and professionals to successfully synthesize and purify this important building block for peptide chemistry. Adherence to the described protocols and analytical characterization will ensure the quality and suitability of the compound for its intended applications in drug development and scientific research.

References

- 1. US7217835B2 - Production method of O-substituted tyrosine compound - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzyl O-benzyl-L-tyrosinate--hydrogen chloride (1/1) | C23H24ClNO3 | CID 45073233 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Role of H-Tyr(Bzl)-OBzl·HCl in Advanced Peptide Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

L-Tyrosine, O-benzyl-, benzyl ester, hydrochloride, abbreviated as H-Tyr(Bzl)-OBzl·HCl, is a pivotal protected amino acid derivative extensively utilized in the field of peptide chemistry. Its unique structural characteristics, featuring benzyl protection for both the side-chain hydroxyl group and the C-terminal carboxylic acid, render it an invaluable building block, particularly in solution-phase peptide synthesis (SPPS) and within the Boc/Bzl (tert-Butoxycarbonyl/benzyl) protection strategy. This guide provides a comprehensive overview of the core functionalities, experimental protocols, and strategic applications of H-Tyr(Bzl)-OBzl·HCl in the synthesis of complex peptides and its relevance in drug discovery.

Core Functionality and Physicochemical Properties

H-Tyr(Bzl)-OBzl·HCl serves as a C-terminally and side-chain protected tyrosine unit, essential for the controlled, stepwise elongation of peptide chains. The benzyl (Bzl) groups offer robust protection under various coupling conditions and are removable under specific deprotection protocols, typically catalytic hydrogenation. The hydrochloride salt form enhances the compound's stability, crystallinity, and ease of handling.[1][2]

| Property | Value |

| CAS Number | 52142-01-5[3] |

| Molecular Formula | C23H23NO3·HCl[3] |

| Molecular Weight | 397.9 g/mol [3] |

| Appearance | White to off-white powder |

| Purity (HPLC) | ≥98% |

| Solubility | Soluble in organic solvents like DMF and DMSO |

| Storage | 2-8°C, desiccated |

Application in Peptide Synthesis: The Boc/Bzl Strategy

H-Tyr(Bzl)-OBzl·HCl is a key component in the Boc/Bzl strategy for peptide synthesis. In this approach, the temporary Nα-Boc group is removed under moderately acidic conditions (e.g., trifluoroacetic acid, TFA), while the more stable benzyl protecting groups on the tyrosine side-chain and C-terminus are cleaved using stronger acids like hydrofluoric acid (HF) or through catalytic hydrogenation.[4][5] This differential lability is fundamental to the selective and controlled assembly of the peptide sequence.

The benzyl protection on the phenolic hydroxyl group of the tyrosine side chain is crucial to prevent unwanted side reactions, such as O-acylation, during coupling steps.[6]

Experimental Protocols

The following are detailed methodologies for the key experimental steps involving H-Tyr(Bzl)-OBzl·HCl in the synthesis of a model dipeptide, Boc-Ala-Tyr(Bzl)-OBzl. These protocols are based on established procedures for similar amino acid derivatives and can be adapted for various peptide sequences.[7]

Protocol 1: Coupling of Boc-Ala-OH with H-Tyr(Bzl)-OBzl·HCl

This protocol details the formation of a peptide bond between N-α-Boc-protected alanine and H-Tyr(Bzl)-OBzl·HCl using the N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) coupling methodology.[7]

Materials:

-

Boc-Ala-OH

-

H-Tyr(Bzl)-OBzl·HCl

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a reaction vessel, dissolve H-Tyr(Bzl)-OBzl·HCl (1.0 equivalent) in anhydrous DMF.

-

Neutralize the hydrochloride salt by adding DIPEA (1.1 equivalents) and stir the solution for 20 minutes at room temperature.[7]

-

In a separate vessel, dissolve Boc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF.[7]

-

Cool the Boc-Ala-OH solution to 0°C in an ice-water bath and add DCC (1.1 equivalents). A white precipitate of dicyclohexylurea (DCU) will form.[7]

-

Stir the activation mixture at 0°C for 45 minutes.[7]

-

Filter the mixture to remove the DCU precipitate and add the filtrate to the neutralized H-Tyr(Bzl)-OBzl solution.[7]

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.[7]

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7]

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.[7]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

-

Purify the crude product by silica gel column chromatography or recrystallization.[7]

| Parameter | Condition/Value |

| Reaction Time | 12-18 hours |

| Temperature | 0°C to Room Temperature |

| Typical Yield | 80-95% (after purification) |

| Purity (HPLC) | >98% |

Protocol 2: Deprotection of the Benzyl Ester and Benzyl Ether

This protocol describes the simultaneous removal of the C-terminal benzyl ester and the side-chain benzyl ether from the Tyr(Bzl) residue via catalytic hydrogenation.[8][9][10]

Materials:

-

Protected peptide (e.g., Boc-Ala-Tyr(Bzl)-OBzl)

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH) or Tetrahydrofuran (THF)

-

Hydrogen gas (H₂) or Ammonium formate

-

Celite®

Procedure:

-

Dissolve the protected peptide in methanol or THF in a suitable hydrogenation vessel.

-

Carefully add 10% Pd/C catalyst (typically 5-10% by weight of the peptide).[7]

-

If using hydrogen gas, pressurize the vessel with hydrogen (typically 1-3 atm).[7] If using transfer hydrogenation, add a hydrogen donor like ammonium formate.[8][9]

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.[7]

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[7]

-

Concentrate the filtrate under reduced pressure to yield the deprotected peptide (e.g., Boc-Ala-Tyr-OH).

| Parameter | Condition/Value |

| Catalyst | 10% Palladium on carbon |

| Hydrogen Source | H₂ gas (1-3 atm) or Ammonium formate |

| Reaction Time | 2-16 hours |

| Temperature | Room Temperature |

| Typical Yield | >90% |

Strategic Workflow in Dipeptide Synthesis

The synthesis of a dipeptide utilizing H-Tyr(Bzl)-OBzl·HCl follows a logical and sequential workflow, ensuring the formation of the desired product with high purity.

Caption: Workflow for the synthesis of a protected dipeptide using H-Tyr(Bzl)-OBzl·HCl.

Role in Drug Discovery and Development

Protected amino acids like H-Tyr(Bzl)-OBzl·HCl are fundamental in the synthesis of peptide-based therapeutics. A notable application is in the synthesis of analogues of Angiotensin II, a key peptide hormone in the Renin-Angiotensin System (RAS) which regulates blood pressure.[11][12] By incorporating modified tyrosine residues using building blocks like H-Tyr(Bzl)-OBzl·HCl, researchers can develop potent and selective Angiotensin II receptor antagonists for the treatment of hypertension.[13][14][15][16]

The benzyl protection strategy is well-suited for producing these complex peptides, and the subsequent deprotection steps are critical for obtaining the final active pharmaceutical ingredient.

Conclusion

H-Tyr(Bzl)-OBzl·HCl is a versatile and indispensable reagent in the field of peptide chemistry. Its dual benzyl protection of the tyrosine side-chain and the C-terminus provides a robust and reliable building block for the synthesis of complex peptides, particularly within the well-established Boc/Bzl strategy. The detailed protocols and strategic workflows presented in this guide underscore its importance for researchers, scientists, and drug development professionals in the creation of novel peptide-based therapeutics and other advanced applications. The careful selection and application of such protected amino acids are paramount to achieving high yields and purities in peptide synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Nonpeptide angiotensin II receptor antagonists. Synthesis and biological activity of benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Rational Design and Synthesis of AT1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and angiotensin II receptor antagonistic activities of benzimidazole derivatives bearing acidic heterocycles as novel tetrazole bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Non-peptide angiotensin II receptor antagonists: synthesis and biological activity of a series of novel 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Benzyl Protection of Tyrosine: The Mechanism and Synthesis of H-Tyr(Bzl)-OBzl.HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical principles and mechanisms underlying the benzyl protection of L-Tyrosine to synthesize O-Benzyl-L-tyrosine benzyl ester hydrochloride (H-Tyr(Bzl)-OBzl.HCl). This protected amino acid derivative is a critical building block in peptide synthesis and drug discovery, preventing unwanted side reactions involving the phenolic hydroxyl and carboxylic acid functionalities of tyrosine.

Introduction to Benzyl Protection in Peptide Synthesis

In the intricate process of peptide synthesis, the selective formation of amide bonds is paramount. To achieve this, reactive functional groups on the amino acid side chains and the termini that are not involved in peptide bond formation must be temporarily masked with protecting groups. The benzyl group (Bzl) is a widely employed protecting group for hydroxyl and carboxylic acid functions due to its stability under various reaction conditions and its facile removal by catalytic hydrogenolysis.[1]

For the amino acid L-Tyrosine, three functional groups require consideration for protection: the α-amino group, the α-carboxylic acid group, and the phenolic hydroxyl group on the side chain. The target molecule, this compound, features benzyl protection on both the phenolic hydroxyl (as a benzyl ether) and the carboxylic acid (as a benzyl ester), while the α-amino group is present as a hydrochloride salt. This salt form enhances the stability and solubility of the compound.[2]

Mechanism of Benzyl Protection

The synthesis of this compound from L-Tyrosine involves two primary transformations: the protection of the phenolic hydroxyl group and the esterification of the carboxylic acid group with benzyl groups. Additionally, the amino group is protonated to form a hydrochloride salt.

O-Benzylation of the Phenolic Hydroxyl Group

The protection of the phenolic hydroxyl group of tyrosine as a benzyl ether is typically achieved via a Williamson ether synthesis. This reaction proceeds through a nucleophilic substitution (SN2) mechanism. A strong base is used to deprotonate the weakly acidic phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This phenoxide then attacks an electrophilic benzyl source, typically benzyl bromide or benzyl chloride, to form the benzyl ether.

Benzyl Esterification of the Carboxylic Acid Group

The carboxylic acid functionality of tyrosine is protected as a benzyl ester. A common method for this transformation is the Fischer-Speier esterification.[3][4] In this acid-catalyzed reaction, the carboxylic acid is treated with a large excess of benzyl alcohol in the presence of a strong acid catalyst, such as p-toluenesulfonic acid (TsOH) or hydrogen chloride. The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by benzyl alcohol.

Formation of the Hydrochloride Salt

The α-amino group of tyrosine is basic and readily reacts with strong acids like hydrochloric acid (HCl) to form an ammonium salt.[5] This serves to protect the amino group from participating in unwanted reactions during the benzylation steps and also improves the compound's crystallinity and solubility in certain solvents. In the context of the synthesis of this compound, the hydrochloride salt is typically formed either by using HCl as a catalyst for the esterification or by treating the final product with HCl.

Proposed Synthetic Pathway

While a direct one-pot synthesis of this compound from unprotected L-Tyrosine is not extensively documented, a plausible and efficient pathway can be constructed based on established synthetic methodologies. This proposed pathway involves a two-step sequence:

-

Fischer Esterification and Amino Group Protection: L-Tyrosine is first treated with benzyl alcohol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid or anhydrous HCl). This reaction simultaneously converts the carboxylic acid to its benzyl ester and protects the amino group as its corresponding salt (tosylate or hydrochloride).

-

O-Benzylation of the Phenolic Hydroxyl Group: The resulting H-Tyr-OBzl salt is then subjected to O-benzylation. This is achieved by treating it with a base (to deprotonate the phenolic hydroxyl) and a benzylating agent like benzyl bromide.

The final step involves ensuring the amino group is in its hydrochloride salt form, which may require an additional acidification step if a different acid was used in the first step or if the basic conditions of the second step neutralized the initial salt.

Experimental Protocols

The following are detailed experimental protocols for the key transformations involved in the synthesis of this compound.

Protocol 1: Synthesis of L-Tyrosine Benzyl Ester Tosylate

This protocol is adapted from the general Fischer-Speier esterification method for amino acids.[3][4]

Materials:

-

L-Tyrosine

-

Benzyl alcohol

-

p-Toluenesulfonic acid monohydrate

-

Toluene

-

Diethyl ether

Procedure:

-

A mixture of L-Tyrosine (1 equivalent), benzyl alcohol (5-10 equivalents), and p-toluenesulfonic acid monohydrate (1.1 equivalents) in toluene is heated to reflux with a Dean-Stark apparatus to remove water.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The reaction mixture is cooled to room temperature, and the product is precipitated by the addition of diethyl ether.

-

The precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield L-Tyrosine benzyl ester p-toluenesulfonate salt.

Protocol 2: Synthesis of O-Benzyl-L-tyrosine from N-protected Tyrosine

This protocol describes the benzylation of the phenolic hydroxyl group and is adapted from methods used for N-protected tyrosine.[6]

Materials:

-

N-Boc-L-tyrosine (as a model for a protected tyrosine)

-

Methanol

-

Sodium methoxide solution (e.g., 28% in methanol)

-

Benzyl bromide

-

Water

-

Toluene

-

Hydrochloric acid

Procedure:

-

N-Boc-L-tyrosine (1.0 mmol) is dissolved in methanol (0.5 mL).

-

To this solution, a 28% sodium methoxide-methanol solution (2.1 mmol) is added, followed by benzyl bromide (1.4 mmol).

-

The reaction mixture is stirred at 40°C for 3-24 hours, with the progress monitored by HPLC.

-

After completion, water (2 mL) is added to the mixture.

-

The aqueous solution is washed with toluene.

-

The aqueous layer is then acidified with hydrochloric acid to precipitate the product.

-

The solid is collected by filtration and dried to give N-Boc-O-benzyl-L-tyrosine.

To apply this to the synthesis of this compound, the intermediate from Protocol 1 would be used as the starting material, and a suitable base would be employed to deprotonate the phenolic hydroxyl without deprotonating the ammonium salt.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis and characterization of benzyl-protected tyrosine derivatives.

| Parameter | Value | Reference |

| Purity of this compound | >98% (HPLC) | [7][8] |

| Yield for N-Boc-(O-benzyl)tyrosine | 84% | [6] |

| Yield for L-tyrosine methyl ester HCl | 97.2% | [1] |

Characterization Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H stretch (ammonium salt) | ~3000 (broad) |

| C=O stretch (ester) | ~1740 |

| C=C stretch (aromatic) | ~1600, ~1500 |

| C-O stretch (ether and ester) | ~1250, ~1170 |

Data is based on typical values and the spectrum available on PubChem for this compound.[9]

Conclusion

The benzyl protection of L-Tyrosine to yield this compound is a fundamental process in peptide chemistry. Understanding the mechanisms of O-benzylation and benzyl esterification, along with the appropriate reaction conditions, is crucial for the successful synthesis of this important building block. This guide provides a thorough overview of the core principles, a plausible synthetic route, and the necessary data for the preparation and characterization of this compound, serving as a valuable resource for professionals in the field of drug development and chemical synthesis.

References

- 1. CN112920086A - Preparation method of L-tyrosine derivative - Google Patents [patents.google.com]

- 2. US3538070A - Protective groups for the hydroxyl group of tyrosine during peptide synthesis - Google Patents [patents.google.com]

- 3. Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. H-TYR-OBZL | 42406-77-9 [chemicalbook.com]

- 6. US7217835B2 - Production method of O-substituted tyrosine compound - Google Patents [patents.google.com]

- 7. This compound | CAS:52142-01-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. H-Tyr(Bzl)-OBzl·HCl,52142-01-5_成都傲飞生物化学品有限责任公司 [afbiochem.com]

- 9. Benzyl O-benzyl-L-tyrosinate--hydrogen chloride (1/1) | C23H24ClNO3 | CID 45073233 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to H-Tyr(Bzl)-OBzl.HCl for Researchers

For scientists and professionals engaged in drug development and peptide synthesis, L-Tyrosine, O-(phenylmethyl)-, phenylmethyl ester, hydrochloride, commonly abbreviated as H-Tyr(Bzl)-OBzl.HCl, is a critical protected amino acid derivative. This guide provides an in-depth overview of its suppliers, purity specifications, and the experimental protocols essential for its quality control.

Supplier and Purity Overview

The availability and purity of this compound are crucial for the success of research and manufacturing endeavors. Several chemical suppliers offer this compound, with purity levels typically exceeding 98%. Below is a summary of information from various suppliers.

| Supplier | Purity Specification | Analytical Confirmation | CAS Number |

| BioCrick | >98%[1] | Confirmed by NMR[1] | 52142-01-5[1] |

| Aapptec Peptides | Lot-specific (refer to Certificate of Analysis)[2] | Certificate of Analysis[2] | 52142-01-5[2] |

| Oakwood Chemical | 98%[3] | Not specified | 52142-01-5[3] |

| GL Biochem | 98%[4] | Not specified | 52142-01-5[4] |

| Chengdu Aofei Biological | 98% (HPLC)[5] | HPLC[5] | 52142-01-5[5] |

Experimental Protocols: Quality Control

Ensuring the identity and purity of this compound is paramount. A comprehensive quality control (QC) process involves a suite of analytical techniques.[6][][8]

Identification

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the molecule by analyzing the chemical shifts and coupling constants of the protons and carbons, ensuring they match the expected structure of this compound.

-

Mass Spectrometry (MS): This technique verifies the molecular weight of the compound.[6] For this compound (molecular formula C23H24ClNO3), the expected molecular weight is approximately 397.9 g/mol .[3][5]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups within the molecule, such as the amine hydrochloride, the ester carbonyl, and the aromatic rings.

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of amino acid derivatives.[6] A reversed-phase column is typically used with a mobile phase gradient of water and acetonitrile containing an ion-pairing agent like trifluoroacetic acid (TFA). Purity is determined by the area percentage of the main peak relative to all other peaks detected at a specific UV wavelength (typically 210-220 nm).[6]

-

Elemental Analysis: This method determines the percentage composition of carbon, hydrogen, and nitrogen. The experimental values are compared to the theoretical values calculated from the molecular formula to assess purity.[6]

Enantiomeric Purity

-

Chiral Chromatography: To ensure the compound is the desired L-enantiomer, chiral HPLC or Gas Chromatography (GC) is employed. This separates the L- and D-enantiomers, allowing for the quantification of enantiomeric excess.

Synthesis Overview

Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control of this compound.

Caption: Quality Control Workflow for this compound.

References

- 1. This compound | CAS:52142-01-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. peptide.com [peptide.com]

- 3. This compound [oakwoodchemical.com]

- 4. Page loading... [guidechem.com]

- 5. H-Tyr(Bzl)-OBzl·HCl,52142-01-5_成都傲飞生物化学品有限责任公司 [afbiochem.com]

- 6. bachem.com [bachem.com]

- 8. intavispeptides.com [intavispeptides.com]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for H-Tyr(Bzl)-OBzl.HCl in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Tyr(Bzl)-OBzl.HCl, or O-Benzyl-L-tyrosine benzyl ester hydrochloride, is a protected amino acid derivative utilized in peptide synthesis. This application note provides detailed information and protocols for its use in solid-phase peptide synthesis (SPPS), primarily within the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. The benzyl ether protection of the tyrosine side chain and the benzyl ester protection of the C-terminus offer stability during peptide chain elongation and can be removed during the final cleavage step. Understanding the properties, reaction conditions, and potential side reactions associated with this building block is crucial for the successful synthesis of high-quality tyrosine-containing peptides.

Physicochemical Properties

Proper handling and storage of this compound are essential for maintaining its integrity and ensuring successful synthesis outcomes.

| Property | Value | Reference |

| CAS Number | 52142-01-5 | [1][2] |

| Molecular Formula | C23H24ClNO3 | [2] |

| Molecular Weight | 397.9 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [3] |

| Purity | >98% | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | [1] |

| Storage | Store in a cool, dry place. | - |

Application in Boc/Bzl Solid-Phase Peptide Synthesis

This compound is a key component in the Boc/Bzl strategy of SPPS. In this approach, the temporary Nα-amino group protection is provided by the acid-labile Boc group, while more permanent side-chain protection is afforded by benzyl-based groups.[4] The benzyl ether of the tyrosine side chain is stable to the moderately acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid in dichloromethane) but is cleaved by strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) during the final cleavage from the resin.[5][6]

Experimental Workflow for Boc-SPPS

The following diagram illustrates the general workflow for a single coupling cycle in Boc-SPPS.

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Experimental Protocols

Protocol 1: Manual Boc-SPPS Incorporating Boc-Tyr(Bzl)-OH

This protocol outlines a single cycle for the incorporation of a Boc-Tyr(Bzl)-OH residue onto a growing peptide chain on a Merrifield resin.

Materials:

-

Merrifield resin (pre-loaded with the first amino acid)

-

Boc-Tyr(Bzl)-OH

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

-

Coupling reagent (e.g., HBTU, DIC/HOBt)

-

Shaking vessel

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in the reaction vessel.

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM (v/v) to the resin.

-

Agitate for 2 minutes, then drain.

-

Add a fresh 50% TFA/DCM solution and agitate for 20-30 minutes.[7]

-

Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).

-

-

Neutralization:

-

Add a solution of 10% DIEA in DCM (v/v) to the resin.

-

Agitate for 5-10 minutes.[7]

-

Drain the neutralization solution and wash the resin thoroughly with DCM (3-5 times).

-

-

Amino Acid Coupling (using HBTU):

-

In a separate vial, dissolve Boc-Tyr(Bzl)-OH (3 equivalents relative to resin loading) and HBTU (3 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.

-

The resin is now ready for the next deprotection and coupling cycle.

-

Protocol 2: Cleavage of Peptides Containing Tyr(Bzl) from Merrifield Resin

This protocol describes the final cleavage of the synthesized peptide from the resin and the removal of the benzyl protecting groups.

Caution: Strong acids like HF and TFMSA are highly corrosive and toxic. These procedures must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Dried peptide-resin

-

Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

-

Scavengers (e.g., anisole, p-cresol, thioanisole)

-

Cold diethyl ether

-

HF cleavage apparatus (if using HF)

-

Stirring vessel

-

Centrifuge

Procedure (Low-High HF Cleavage):

-

Place the dried peptide-resin in the reaction vessel of the HF apparatus.

-

Add the scavenger (e.g., p-cresol, 1 mL per gram of resin).

-

Low HF Step:

-

Condense HF into the vessel at -78 °C.

-

Stir the mixture at 0 °C for 2 hours. This step helps to remove more acid-labile protecting groups.

-

-

High HF Step:

-

Remove the HF by evaporation under vacuum.

-

Add fresh HF to the resin.

-

Stir at 0-5 °C for 1 hour to cleave the peptide from the resin and remove the Tyr(Bzl) group.[5]

-

-

HF Removal: Evaporate the HF under a stream of nitrogen or under vacuum.

-

Peptide Precipitation:

-

Wash the resin-peptide mixture with cold diethyl ether to remove the scavengers.

-

Triturate the residue with cold diethyl ether to precipitate the crude peptide.

-

-

Isolation:

-

Collect the precipitated peptide by filtration or centrifugation.

-

Wash the peptide pellet with cold diethyl ether.

-

Dry the crude peptide under vacuum.

-

Side Reactions and Mitigation

The primary side reaction associated with the Tyr(Bzl) group is the acid-catalyzed migration of the benzyl group from the oxygen to the aromatic ring of tyrosine, leading to the formation of 3-benzyltyrosine.[8][9] This can occur during the repetitive TFA deprotection steps, especially for longer peptides where the tyrosine residue is exposed to acid for extended periods.

Mitigation Strategies:

-

Use efficient coupling reagents: Rapid and efficient coupling minimizes the overall synthesis time and exposure to acidic conditions.[10]

-

Alternative protecting groups: For particularly sensitive sequences, consider using more acid-stable protecting groups like 2,6-dichlorobenzyl (2,6-Cl2Bzl).[9]

-

Scavengers during cleavage: The generation of benzyl cations during final cleavage can lead to re-alkylation of deprotected tyrosine or other sensitive residues like tryptophan and methionine.[5] The use of scavengers is crucial to trap these reactive species.

Comparison of Cleavage Cocktails for Tyr(Bzl) Deprotection

The choice of cleavage cocktail is critical for achieving high yield and purity.

| Cleavage Method | Composition | Key Features |

| Standard HF Cleavage | Anhydrous HF / Anisole or p-Cresol (9:1 v/v) | Highly effective for Boc-SPPS but requires a specialized and expensive HF-resistant apparatus due to the high toxicity and corrosivity of HF.[5] |

| TFMSA Cleavage | TFMSA / TFA / m-cresol / DMS | An alternative to HF that does not require a specialized apparatus. It is a strong acid that effectively cleaves the benzyl group.[5] |

| Reagent K | TFA / Phenol / Water / Thioanisole / 1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v) | A robust and widely used cocktail for peptides with multiple sensitive residues, including Tyr(Bzl), Trp, Met, and Cys. Phenol and thioanisole are excellent scavengers for benzyl cations.[11][12] |

Purification and Analysis

Following cleavage, the crude peptide is typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Protocol 3: RP-HPLC Purification of Tyr(Bzl)-Containing Peptides

Materials:

-

Crude peptide

-

Water (HPLC grade)

-

Acetonitrile (ACN, HPLC grade)

-

Trifluoroacetic acid (TFA, HPLC grade)

-

RP-HPLC system with a C18 column

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, often the mobile phase with a low organic content (e.g., 10% ACN in water with 0.1% TFA). Filter the sample through a 0.45 µm filter.

-

HPLC Method:

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from a low percentage of B to a high percentage of B over a set time (e.g., 5% to 65% B over 30 minutes). The exact gradient will depend on the hydrophobicity of the peptide.

-

Detection: Monitor the elution at 214 nm and 280 nm (for tyrosine-containing peptides).[13]

-

-

Fraction Collection: Collect fractions corresponding to the major peptide peak.

-

Analysis of Fractions: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

Application in Bioactive Peptide Synthesis and Signaling Pathways

Tyrosine residues in peptides are often critical for their biological activity, particularly in signaling pathways where they can be phosphorylated by kinases.[14] The synthesis of such peptides using this compound allows for the production of probes to study these pathways.

Example: Tyrosine Kinase Signaling Pathway

Many growth factor receptors are receptor tyrosine kinases (RTKs). Upon ligand binding, these receptors dimerize and autophosphorylate on specific tyrosine residues, creating docking sites for downstream signaling proteins containing SH2 domains.[15][16]

Caption: Simplified Receptor Tyrosine Kinase (RTK) Signaling Pathway.

Conclusion

This compound is a valuable building block for the synthesis of tyrosine-containing peptides using the Boc/Bzl SPPS strategy. A thorough understanding of the protocols for its incorporation, the potential for side reactions, and the appropriate cleavage and purification methods are essential for obtaining high-purity peptides. The ability to synthesize these peptides enables researchers to investigate their roles in critical biological processes, such as cell signaling, and to develop novel therapeutic agents.

References

- 1. This compound | CAS:52142-01-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. peptide.com [peptide.com]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. peptide.com [peptide.com]

- 13. protocols.io [protocols.io]

- 14. Tyrosine - Wikipedia [en.wikipedia.org]

- 15. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Frontiers | Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer [frontiersin.org]

Application Notes: Deprotection of Benzyl Groups from H-Tyr(Bzl)-OBzl.HCl

Introduction

In peptide synthesis and medicinal chemistry, protecting groups are essential for masking reactive functional groups to prevent unwanted side reactions. Benzyl (Bzl) groups are frequently used to protect the phenolic hydroxyl group of tyrosine and the carboxylic acid terminus of amino acids due to their stability under various reaction conditions.[1][2] The starting material, O-Benzyl-L-tyrosine benzyl ester hydrochloride, or H-Tyr(Bzl)-OBzl.HCl, is a common building block where both the phenolic hydroxyl and the C-terminal carboxylic acid are protected as benzyl ethers and benzyl esters, respectively.[1][3] The removal of these benzyl groups, a process known as deprotection, is a critical step to yield the final L-Tyrosine or to prepare the molecule for subsequent coupling reactions.[4] This document provides detailed protocols for the most common and effective methods for the deprotection of this compound.

The primary methods for benzyl group removal are catalytic hydrogenation and acid-catalyzed hydrolysis (acidolysis).[5] The choice of method depends on the presence of other functional groups in the molecule, the desired scale of the reaction, and available laboratory equipment.[5]

Data Presentation: Comparison of Deprotection Methods

The following tables summarize quantitative data and key considerations for the primary methods used to deprotect this compound.

Table 1: Catalytic Hydrogenation Methods

| Parameter | Hydrogenolysis (H₂ Gas) | Transfer Hydrogenation (Ammonium Formate) |

|---|---|---|

| Catalyst | 10% Palladium on Carbon (Pd/C) | 10% Palladium on Carbon (Pd/C) |

| Catalyst Loading | 5-10 mol% (by weight of substrate) | 10-20% (by weight of substrate)[5] |

| Hydrogen Source | Hydrogen Gas (H₂)[5] | Ammonium Formate (HCOONH₄)[5] |

| Reagent Stoichiometry | 1 atm (balloon) or higher pressure | ~5 equivalents[5] |

| Typical Solvent | Methanol, Ethanol, Ethyl Acetate[4] | Methanol[5] |

| Temperature | Room Temperature[4] | Reflux[5] |

| Typical Reaction Time | 2-16 hours | 1-4 hours |

| Typical Yield | >95% | >90% |

| Key Considerations | Requires specialized equipment for handling H₂ gas. Very "clean" reaction with toluene as the only byproduct. | More convenient for standard laboratory setups as it avoids handling hydrogen gas.[5] The reaction workup involves removing the catalyst and salts. |

Table 2: Acidolysis Method

| Parameter | Acid-Catalyzed Hydrolysis (Acidolysis) |

|---|---|

| Primary Reagent | Trifluoroacetic Acid (TFA)[5] |

| Reagent Concentration | 50-95% TFA in a co-solvent |

| Co-Solvent | Dichloromethane (DCM)[6] |

| Scavengers | Anisole, Thioanisole, or Triethylsilane (5-10% v/v) |

| Temperature | 0°C to Room Temperature[6] |

| Typical Reaction Time | 1-6 hours[5][6] |

| Typical Yield | 85-95% |

| Key Considerations | Suitable for substrates with functional groups sensitive to hydrogenation (e.g., alkynes, Cbz groups).[5] Requires careful handling of corrosive TFA. Scavengers are crucial to prevent re-alkylation of the deprotected tyrosine.[6] |

Experimental Protocols & Methodologies

Logical Workflow for Method Selection

The selection of an appropriate deprotection method is critical for achieving a high yield and purity of the final L-Tyrosine product. The following diagram outlines the decision-making process.

Caption: Diagram 1: Deprotection Method Selection Workflow.

Protocol 1: Catalytic Hydrogenolysis using Hydrogen Gas

This method is highly efficient and clean, yielding L-Tyrosine and toluene as the primary byproduct.

Caption: Diagram 2: Workflow for Catalytic Hydrogenolysis.

Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in a suitable solvent such as methanol (10-20 mL per gram of substrate).[4]

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol% by weight of the substrate) to the solution.

-

Reaction Setup: Seal the flask with a septum and purge the atmosphere by evacuating and backfilling with nitrogen gas three times. Subsequently, replace the nitrogen atmosphere with hydrogen gas, typically supplied from a hydrogen-filled balloon.[4]

-

Reaction: Stir the reaction mixture vigorously at room temperature.[4]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material spot has completely disappeared (typically 2-16 hours).

-

Workup and Isolation: Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent (methanol) to ensure complete recovery of the product.

-

Final Step: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude L-Tyrosine hydrochloride. The product can be further purified by recrystallization if necessary.

Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate

This protocol is a convenient alternative that avoids the use of hydrogen gas cylinders.[5]

Methodology:

-

Preparation: In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 equivalent) in methanol (15-25 mL per gram of substrate).[5]

-

Reagent Addition: To the stirred solution, add 10% Palladium on Carbon (Pd/C) (10-20% by weight of the substrate).[5] Following this, add ammonium formate (approximately 5.0 equivalents) in one portion.[5]

-

Reaction: Heat the reaction mixture to reflux.

-

Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-4 hours.

-

Workup and Isolation: After completion, cool the mixture to room temperature. Filter the suspension through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

Final Step: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting residue will contain the product and ammonium salts. The product can be isolated and purified by standard techniques such as recrystallization or chromatography.

Protocol 3: Acidolysis using Trifluoroacetic Acid (TFA)

This method is employed when the substrate contains functionalities that are incompatible with hydrogenation conditions.

Caption: Diagram 3: General Deprotection Reaction.

Methodology:

-

Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) at a concentration of approximately 0.1 M.[6]

-

Scavenger Addition: Add a scavenger, such as anisole (5-10% v/v), to the solution to trap the carbocations generated from the cleavage of the benzyl groups, thereby preventing side reactions.[6]

-

Reagent Addition: Cool the flask in an ice bath to 0°C. While stirring, slowly add an equal volume of trifluoroacetic acid (TFA).[6]

-

Reaction: Continue stirring the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[6]

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed, which typically takes 1-6 hours.[5][6]

-

Workup and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

Final Step: To the resulting oil, add cold diethyl ether to precipitate the product as the TFA salt. Collect the solid by filtration, wash thoroughly with cold diethyl ether, and dry under vacuum.[6]

References

Application Notes and Protocols for Boc/Bzl Strategy in Tyrosine Incorporation

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Boc/Bzl Strategy in Peptide Synthesis

The tert-butyloxycarbonyl/benzyl (Boc/Bzl) strategy is a cornerstone and robust method for solid-phase peptide synthesis (SPPS).[1][2] Developed by R.B. Merrifield, this methodology laid the groundwork for automated peptide synthesis.[2] It is founded on the principle of graduated acid lability, employing the acid-labile Boc group for the temporary protection of the α-amino group of the elongating peptide chain and more acid-stable benzyl-based protecting groups for the semi-permanent protection of reactive amino acid side chains.[1][2][3] While the Fmoc/tBu strategy has gained popularity due to its milder deprotection conditions, the Boc/Bzl approach remains highly relevant, especially for the synthesis of long, complex, or hydrophobic peptides, as well as those containing base-sensitive moieties.[2][4]

The core of the Boc/Bzl strategy lies in the differential acid lability of the protecting groups. The Nα-Boc group is cleaved at each cycle using a moderate acid, typically trifluoroacetic acid (TFA), while the benzyl-based side-chain protecting groups and the peptide-resin linkage are removed in the final step with a strong acid, such as anhydrous hydrogen fluoride (HF).[2][5][6] This "quasi-orthogonal" approach, where both protecting groups are removed by acid but at different strengths, allows for the selective deprotection crucial for stepwise peptide assembly.[4][6]

For the incorporation of tyrosine, its reactive phenolic hydroxyl group must be protected to prevent side reactions like O-acylation.[7] In the Boc/Bzl strategy, this is typically achieved by using a benzyl ether protecting group, resulting in the Boc-Tyr(Bzl)-OH derivative.[5][8] This protected amino acid is a critical building block for the synthesis of a wide range of biologically active peptides.[5][9]

Core Principles and Chemical Logic

The Boc/Bzl strategy is a cyclical process involving three main steps: deprotection, neutralization, and coupling.[10]

-

Nα-Boc Deprotection: The temporary Boc protecting group at the N-terminus of the growing peptide chain is removed with a moderate acid, typically 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[1][3][10] This exposes a free amine, which is initially protonated as a TFA salt.[11]

-

Neutralization: The protonated N-terminal amine is neutralized with a hindered base, such as diisopropylethylamine (DIEA), to regenerate the free nucleophilic amine required for the subsequent coupling reaction.[6][10]

-

Coupling: The next Nα-Boc protected amino acid, in this case, Boc-Tyr(Bzl)-OH, is activated by a coupling agent and then added to the resin-bound peptide, forming a new peptide bond.[5][8]

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the solid support and the simultaneous removal of all side-chain protecting groups using a strong acid like HF.[6][10]

Data Presentation

Physicochemical Properties of Boc-Tyr(Bzl)-OH

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₂₅NO₅ | [5][9] |

| Molecular Weight | 371.43 g/mol | [5][9] |

| Appearance | White to off-white powder | [5] |

| Melting Point | 110-112 °C | [5][9] |

| Optical Rotation | [α]²⁰/D +27.0±1.5°, c = 2% in ethanol | [5] |

| Storage Temperature | 2-8°C | [5] |

Comparison of Coupling Reagents for Boc-Tyr(Bzl)-OH Incorporation

| Coupling Reagent Class | Examples | Relative Efficiency | Typical Coupling Time | Risk of Racemization | Key Considerations |

| Carbodiimides | DIC/HOBt | Good | 1 - 4 hours | Low to Moderate | Cost-effective and widely used. The byproduct of DIC is soluble, making it suitable for SPPS. Addition of HOBt is crucial to suppress racemization.[8] |

| Uronium/Aminium Salts | HBTU, HATU, HCTU | Very Good to Excellent | 15 - 60 minutes | Low | Highly efficient and fast. Ideal for sterically hindered couplings.[8] |

| Phosphonium Salts | PyBOP, PyAOP | Excellent | 15 - 60 minutes | Very Low | Excellent for minimizing racemization, particularly with sensitive amino acids.[8] |

Comparison of Side-Chain Protecting Groups for Tyrosine in Boc-SPPS

| Protecting Group | Abbreviation | Cleavage Condition | Key Features |

| Benzyl | Bzl | Strong acid (e.g., HF) | Robust and widely used. Can be partially removed by TFA, which may lead to side reactions.[7][12] |

| 2,6-Dichlorobenzyl | 2,6-Cl₂Bzl | Strong acid (e.g., HF, TMSOTf) | More stable to TFA than Bzl, reducing premature deprotection.[7][12] |

| tert-Butyl | tBu | Strong acid (e.g., HF) | Offers high stability until the final cleavage step, preventing side-chain modifications during synthesis.[13] |

| tert-Butoxycarbonyl | Boc | Strong acid (e.g., HF) | Cleaved simultaneously with the final peptide cleavage. Can be labile under repeated TFA treatments in long syntheses.[7][13] |

Experimental Protocols

Protocol 1: Single Cycle of Boc-Tyr(Bzl)-OH Incorporation in Manual Boc-SPPS

This protocol outlines a single cycle for the addition of Boc-Tyr(Bzl)-OH to a growing peptide chain on a solid support.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-Tyr(Bzl)-OH

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

-

Coupling agent (e.g., HBTU/HOBt or DIC/HOBt)

-

Reaction vessel for manual SPPS

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes in the reaction vessel.[1] Drain the DCM.

-

Nα-Boc Deprotection:

-

Agitate the mixture for 1-2 minutes for a pre-wash, then drain.[2]

-

Add a fresh solution of 25-50% TFA in DCM and agitate for an additional 20-30 minutes to ensure complete deprotection.[2][10]

-

Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) and isopropanol (IPA) to remove residual TFA.[5][10]

-

Neutralization:

-

Coupling of Boc-Tyr(Bzl)-OH:

-

In a separate vessel, dissolve 2-4 equivalents of Boc-Tyr(Bzl)-OH and a suitable coupling agent (e.g., HBTU/HOBt) in DMF.[8][10]

-

Add the pre-activated amino acid solution to the neutralized peptide-resin.[6][8]

-

Add 4-6 equivalents of DIEA to initiate the coupling reaction.[10]

-

Agitate the reaction mixture at room temperature for 1-2 hours.[6][10]

-

Monitor the reaction progress using a qualitative method such as the ninhydrin (Kaiser) test. A negative test indicates complete coupling.[8]

-

-

Washing: Once coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF and DCM.[8]

Protocol 2: Final Cleavage and Deprotection

Caution: This procedure involves the use of highly corrosive and toxic anhydrous hydrogen fluoride (HF) and must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel.

Materials:

-

Fully assembled, protected peptide-resin

-

Anhydrous hydrogen fluoride (HF)

-

Cold diethyl ether

-

10% aqueous acetic acid

-

HF cleavage apparatus

Procedure:

-

Preparation: Dry the fully assembled peptide-resin under vacuum and place it in the reaction vessel of the HF apparatus.[5]

-

Addition of Scavengers: Add appropriate scavengers to the reaction vessel to trap reactive carbocations generated during cleavage and prevent side reactions, particularly with sensitive residues like tyrosine and tryptophan.[5][12] A common scavenger cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT).[10]

-

HF Cleavage:

-

HF Removal: Remove the HF by vacuum distillation.[5]

-

Peptide Precipitation and Washing:

-

Extraction and Lyophilization:

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product with high purity.[10]

Potential Side Reactions and Mitigation

-

Alkylation of Tyrosine: The tert-butyl cation generated during Boc deprotection is a reactive electrophile that can cause undesired alkylation of the tyrosine side chain.[1] The addition of scavengers to the deprotection solution is crucial to trap these cations.[1]

-

Premature Deprotection of Benzyl Group: The benzyl ether protecting group on the tyrosine side chain can be susceptible to partial removal under the repeated acidic conditions used for Nα-Boc deprotection.[8][12] Minimizing the deprotection time and using more acid-stable benzyl derivatives like 2,6-dichlorobenzyl can mitigate this issue.[7][12]

-

Oxidation of Methionine: If present in the sequence, methionine can be oxidized. Using fresh, peroxide-free solvents and adding scavengers can reduce this risk.[2]

-

Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are prone to aspartimide formation.[15] Careful selection of coupling conditions and reagents can help minimize this side reaction.

Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. peptide.com [peptide.com]

- 12. peptide.com [peptide.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. chempep.com [chempep.com]

Application Notes and Protocols: Coupling Reagents for H-Tyr(Bzl)-OBzl.HCl in Solid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide science, enabling the creation of custom peptides for therapeutics, research, and diagnostics.[1][2] The incorporation of protected amino acids is a critical aspect of this methodology. H-Tyr(Bzl)-OBzl.HCl, or L-Tyrosine benzyl ether benzyl ester hydrochloride, is a derivative where both the side-chain hydroxyl group and the C-terminal carboxyl group are protected by benzyl groups.[3][4] This dual protection is common in Boc-SPPS strategies.

The efficiency of peptide bond formation, or coupling, is paramount for achieving high purity and yield in the final peptide product.[5] This is particularly true when dealing with hydrochloride salts like this compound, which require neutralization prior to coupling. The choice of coupling reagent directly influences reaction kinetics, efficiency, and the prevalence of side reactions such as racemization.[6][7] These application notes provide a comprehensive guide to selecting the appropriate coupling reagent for this compound, complete with comparative data and detailed experimental protocols.

Comparative Analysis of Common Coupling Reagents

Coupling reagents are broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts. Each class offers a unique profile of reactivity, cost, and potential side reactions. The selection depends on factors like the steric hindrance of the coupling partners, desired reaction speed, and the sensitivity of the sequence to racemization.[6][8]

Data Presentation: Performance of Coupling Reagents

The following table summarizes the characteristics of commonly used coupling reagents applicable for the incorporation of this compound.

| Coupling Reagent | Class | Typical Coupling Time | Relative Efficiency | Key Advantages | Potential Issues & Mitigation |

| DCC | Carbodiimide | 1 - 4 hours | Good | Low cost, widely used in solution-phase synthesis.[9] | Forms insoluble dicyclohexylurea (DCU) byproduct, making it unsuitable for SPPS.[9][10] |

| DIC/HOBt | Carbodiimide | 1 - 4 hours | Good | Cost-effective; byproduct (diisopropylurea) is soluble in common SPPS solvents.[11] HOBt suppresses racemization.[10] | Slower than onium salts; racemization can still occur, especially with sensitive residues.[10] |

| HBTU / TBTU | Aminium/Uronium Salt | 15 - 60 minutes | Very Good | Fast and efficient for most standard couplings; byproducts are soluble.[10][12] | Can cause N-terminal guanidinylation if used in excess.[12][13] Use a slight excess of the carboxylic acid to prevent this. |

| HATU / HCTU | Aminium/Uronium Salt | 15 - 45 minutes | Excellent | Highly reactive, ideal for sterically hindered couplings.[12][13] HOAt/6-Cl-HOBt additives lead to more reactive esters than HOBt.[13] | Higher cost; potential for guanidinylation side reaction.[13] Based on potentially explosive triazole derivatives. |

| PyBOP | Phosphonium Salt | 30 - 60 minutes | Very Good | Efficient with no risk of guanidinylation.[12][14] Good for cyclization and fragment condensation.[13] | Byproduct (HMPA) from the original BOP reagent is carcinogenic; PyBOP is a safer alternative.[12] |

| PyAOP | Phosphonium Salt | 30 - 60 minutes | Excellent | Highly effective for hindered couplings, including N-methyl amino acids. No guanidinylation risk.[13] | Higher cost; byproducts can be challenging to remove in solution-phase synthesis.[8] |

| COMU | Aminium/Uronium Salt | 15 - 45 minutes | Excellent | High coupling efficiency comparable to HATU.[12] OxymaPure-based, making it safer (non-explosive) and less allergenic.[12][13] | Higher cost than carbodiimides. |

Strategic Selection of Coupling Reagents

The optimal choice of a coupling reagent is a balance between reaction efficiency, cost, and the minimization of side reactions.

-

For Routine Couplings: The combination of DIC with a racemization-suppressing additive like HOBt or OxymaPure is a reliable and cost-effective choice.[11]

-

For Sterically Hindered Couplings: For difficult sequences or when coupling to a sterically hindered N-terminus, the higher reactivity of aminium salts like HATU or phosphonium salts like PyAOP is recommended.[8][13][14]

-

To Avoid Guanidinylation: When side reactions are a major concern, particularly in fragment condensation or cyclization where reagent stoichiometry is critical, phosphonium salts such as PyBOP and PyAOP are preferred as they do not react with free amino groups.[12][13]

-

For Safety and "Green" Chemistry: COMU is an excellent high-efficiency reagent that avoids the use of potentially explosive HOBt or HOAt derivatives, aligning with safer laboratory practices.[12][15]

References

- 1. nbinno.com [nbinno.com]

- 2. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]

- 3. peptide.com [peptide.com]

- 4. This compound [oakwoodchemical.com]

- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. file.globalso.com [file.globalso.com]

- 10. peptide.com [peptide.com]

- 11. peptide.com [peptide.com]